Lifibrol
Übersicht
Beschreibung
Lifibrol is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is an alkylbenzene and is classified as a small molecule .
Synthesis Analysis
This compound is a lipid-lowering drug that lowers cholesterol to an extent in the order of magnitude of the statins . The mechanism of action of this compound is different from that of statins but remains unknown . The current study will investigate the mechanism of action using stable-isotope turnover methods .Molecular Structure Analysis
The molecular formula of this compound is C21H26O4 . Its average mass is 342.429 Da and its monoisotopic mass is 342.183105 Da .Chemical Reactions Analysis
This compound has been investigated for its effects on lipoprotein and sterol metabolism in normocholesterolemic male participants . The study found that both this compound and pravastatin decrease endogenous sterol synthesis after acute administration, but pravastatin had more powerful effects .Physical and Chemical Properties Analysis
This compound is a phenylpropane, which is a class of organic compounds containing a phenylpropane moiety . Its chemical formula is C21H26O4 .Wissenschaftliche Forschungsanwendungen
HDL Metabolism and Hyperlipidemia
Cholesterol Metabolism in Cultured Cells
Another research demonstrated Lifibrol's effect on cholesterol metabolism in cultured cells, particularly HepG2 hepatoma cells. This compound was observed to reduce sterol formation and enhance LDL (Low-Density Lipoprotein) receptor-mediated endocytosis, suggesting its mechanism of action may include sterol-independent stimulation of the LDL receptor pathway (Scharnagl et al., 2000).
Novel Lipid-Lowering Mechanism
A study by Berthold et al. (2010) investigated this compound's effects on lipoprotein and sterol metabolism in normocholesterolemic participants. This research suggested that this compound has a distinct mechanism of action compared to statins, potentially serving as a model compound for new lipid-lowering agents. The study highlighted differences in the way this compound and statins affect sterol synthesis and lipoprotein metabolism (Berthold et al., 2010).
General Mechanism of Action
A summary of this compound's general mechanism of action was provided in a 2020 publication. It suggested that this compound may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of LDL receptors. Its lipid-lowering effects were comparable to statins, with a unique ability to lower Lp(a), a risk factor in atherosclerosis (Definitions, 2020).
Clinical Pharmacology in Healthy Volunteers
Studies have also been conducted on the clinical pharmacology of this compound, specifically its effects on cholesterol synthesis inhibition. In healthy volunteers, this compound was found to significantly decrease total and LDL cholesterol serum levels in certain dosage groups. These studies contribute to understanding its potential as an effective treatment for hypercholesterolemia (Hasibeder et al., 2011).
Efficacy and Safety in Hypercholesterolaemia Patients
The efficacy and safety of this compound were also evaluated in a double-blind clinical study involvingpatients with primary hypercholesterolemia. The study found significant reductions in LDL-cholesterol levels across various this compound dose groups, without major changes in HDL-cholesterol. This indicates its potential for favorable influence on independent risk factors for coronary heart disease, such as fibrinogen levels and lipoprotein (a) in patients with high baseline levels (Schwandt et al., 2004).
Preformulation Studies
Preformulation studies have explored various polymorphic modifications of this compound. These studies provide insights into the different physical properties of this compound modifications, such as solubility, density, and crystal form, which are crucial for pharmaceutical formulation and the development of dosage forms (Burger & Lettenbichler, 2000).
Eigenschaften
IUPAC Name |
4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBEIZREVRNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869278 | |
Record name | Lifibrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96609-16-4 | |
Record name | Lifibrol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lifibrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12448 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lifibrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80869278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIFIBROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.